Unii-J697UZ2A9J

Description

Properties

CAS No. |

66985-17-9 |

|---|---|

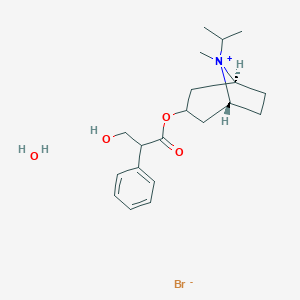

Molecular Formula |

C20H32BrNO4 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide;hydrate |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19-,21?;;/m0../s1 |

InChI Key |

KEWHKYJURDBRMN-IUZMIPGZSA-M |

Isomeric SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3)C.O.[Br-] |

Canonical SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Other CAS No. |

22254-24-6 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origin of Product |

United States |

Mechanistic and Pharmacological Investigations

Mechanism of Action: Muscarinic Receptor Antagonism

Ipratropium (B1672105) bromide functions as an antagonist of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of the parasympathetic nervous system in the airways. drugbank.comnih.gov This inhibition leads to a reduction in bronchial secretions and constriction, promoting bronchodilation. drugbank.com

Blockade of Acetylcholine at Muscarinic Receptors

Ipratropium bromide competitively inhibits the binding of acetylcholine to muscarinic receptors in the airways. patsnap.com Acetylcholine is a neurotransmitter that, upon binding to these receptors on airway smooth muscle cells, triggers muscle contraction and bronchoconstriction. patsnap.com By blocking these receptors, ipratropium bromide prevents this cholinergic stimulation, resulting in the relaxation of airway smooth muscles and subsequent bronchodilation. patsnap.com

Ipratropium bromide acts as a non-selective blocker of muscarinic receptors. nih.goversnet.orgwikipedia.orgwikidoc.org This means it binds to multiple subtypes of muscarinic receptors. wikipedia.org

While considered non-selective, research indicates that ipratropium bromide antagonizes M1 and M3 receptor subtypes with particular affinity. These receptors are found in the airways, with M3 receptors being the primary subtype responsible for bronchial smooth muscle contraction and located on airway smooth muscle and submucosal glands. ersnet.orgersnet.org M1 receptors are localized in parasympathetic ganglia in the airway, where they influence ganglionic transmission. openrespiratorymedicinejournal.com

Ipratropium bromide also blocks M2 receptors. nih.gov M2 receptors are located on cholinergic nerve endings and act as autoreceptors, functioning as feedback regulators that inhibit the release of acetylcholine. nih.goversnet.orgopenrespiratorymedicinejournal.com When these M2 receptors are blocked by a non-selective antagonist like ipratropium bromide, it can lead to an increase in acetylcholine release. nih.goversnet.org This increased release of acetylcholine may potentially reduce the extent or duration of action on M3 receptors and could contribute to a transient bronchoconstrictor response to cholinergic nerve stimulation. nih.gov Studies in rabbit trachea have shown that while nonselective antimuscarinic agents like ipratropium bromide suppress contraction, they can also enhance acetylcholine release, suggesting the presence of an autoregulatory feedback system mediated by presynaptic autoreceptors of the M2 or M4 type. uantwerpen.be

Specificity for M1 and M3 Receptor Subtypes

Inhibition of Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

Anticholinergic agents, including ipratropium bromide, prevent the increase in intracellular concentration of cyclic guanosine monophosphate (cGMP) that occurs when acetylcholine interacts with muscarinic receptors on bronchial smooth muscle. nih.govfda.govpatsnap.com The enzyme guanylate cyclase, which catalyzes the synthesis of cGMP, is activated by parasympathetic stimulation. A decrease in cGMP levels in the lung airways leads to decreased contraction of smooth muscles. nih.gov

Impact on Airway Smooth Muscle Contraction

By blocking the action of acetylcholine at muscarinic receptors, particularly the M3 subtype on bronchial smooth muscle cells, ipratropium bromide prevents the signaling cascade that leads to muscle contraction. patsnap.compatsnap.com This blockade results in the relaxation of the smooth muscles in the bronchial passages, causing bronchodilation and improving airflow. patsnap.com In vitro studies using feline bronchi have demonstrated that ipratropium bromide effectively relaxes acetylcholine-contracted smooth muscle in a concentration-dependent manner. researchgate.net The bronchodilation following inhalation of ipratropium bromide is primarily a local, site-specific effect. fda.gov

| Aspect | Description | Key Receptor Subtypes Involved | Downstream Effect |

| Blockade of Acetylcholine | Competitively inhibits acetylcholine binding to muscarinic receptors. patsnap.com | M1, M2, M3 | Prevents cholinergic stimulation. patsnap.com |

| Non-selective Antagonism | Binds to multiple muscarinic receptor subtypes. nih.goversnet.orgwikipedia.orgwikidoc.org | M1, M2, M3 | Broad blockade of parasympathetic effects. |

| Specificity for M1 and M3 | Shows particular affinity for M1 and M3 subtypes. | M1, M3 | Targets primary sites of bronchoconstriction. ersnet.orgersnet.org |

| Effects on M2 and Acetylcholine Release | Blocks M2 autoreceptors, potentially increasing acetylcholine release. nih.goversnet.org | M2 | Modulates feedback loop. nih.goversnet.orguantwerpen.be |

| Inhibition of cGMP Production | Prevents the increase in intracellular cGMP levels caused by acetylcholine binding. nih.govfda.govpatsnap.com | Muscarinic receptors | Reduces smooth muscle contraction signaling. nih.gov |

| Impact on Airway Smooth Muscle Contraction | Leads to relaxation of bronchial smooth muscle by preventing contraction signals. patsnap.compatsnap.com | M3 | Results in bronchodilation. patsnap.com |

Pharmacodynamics

Ipratropium bromide exerts its bronchodilatory effects by inhibiting vagally mediated reflexes through the antagonism of acetylcholine at muscarinic receptors on bronchial smooth muscle. hres.caconsensus.appe-lactancia.org This action prevents the increase in intracellular calcium concentration that would otherwise lead to smooth muscle contraction and bronchoconstriction. hres.cae-lactancia.org

Onset of Bronchodilatory Action

Following inhalation, the onset of bronchodilatory action with ipratropium bromide is typically observed within 5 to 15 minutes. hres.cahres.ca While bronchodilation begins relatively quickly, the peak response is generally not reached until 1.5 to 2 hours after administration. hres.caconsensus.appe-lactancia.orghres.ca

Here is a summary of the onset and peak effect:

| Parameter | Timeframe | Source |

| Onset of Action | 5 to 15 minutes | hres.cahres.ca |

| Peak Response | 1.5 to 2 hours | hres.caconsensus.appe-lactancia.orghres.ca |

Duration of Bronchodilatory Effect

The duration of significant bronchodilator action for ipratropium bromide is reported to be up to 6 hours. e-lactancia.orgbrainscape.com Some sources indicate that bronchodilation may still be evident 8 hours after inhalation. hres.cahres.ca

Here is a summary of the duration of effect:

| Parameter | Duration | Source |

| Duration of Action | Up to 6 hours | e-lactancia.orgbrainscape.com |

| Bronchodilation Evident | Up to 8 hours | hres.cahres.ca |

Influence on Bronchomotor Tone

Ipratropium bromide promotes bronchodilation by inhibiting cholinergic bronchomotor tone. brainscape.comconsensus.app This basal level of bronchomotor tone in normal airways is influenced by parasympathetic activity, mediated by acetylcholine. actx.edunps.org.au By blocking the muscarinic receptors, ipratropium bromide reduces this cholinergic influence, leading to relaxation of the bronchial musculature. brainscape.comujms.net Studies have investigated the effects of ipratropium bromide on bronchomotor tone, including comparisons with other bronchodilators like salbutamol (B1663637) in healthy adults. iosrjournals.org

Pharmacokinetics

The pharmacokinetics of ipratropium bromide following inhalation are characterized by limited systemic absorption and rapid distribution from the lungs. hres.catga.gov.aufda.gov

Absorption Characteristics Following Inhalation

Following inhalation, a portion of the administered dose is deposited in the lungs, while a major part is swallowed and enters the gastrointestinal tract. e-lactancia.orgfda.gov Ipratropium bromide is poorly absorbed from the gastrointestinal tract. e-lactancia.orgtga.gov.auresearchgate.net The portion of the dose deposited in the lungs is absorbed more rapidly, reaching the circulation within minutes. e-lactancia.org

Bioavailability via Inhalation

The systemic bioavailability of ipratropium bromide after inhalation is relatively low. Estimates of the total systemic bioavailability (including both pulmonary and gastrointestinal absorption) range from 7% to 28% based on renal excretion data. e-lactancia.org The bioavailability of the swallowed portion of the dose is approximately 2%. hres.cae-lactancia.orghres.ca The portion deposited in the lungs has nearly complete systemic availability. e-lactancia.org Studies evaluating nasal spray administration, where a portion is also swallowed, indicate that 10% or less of the active drug is absorbed systemically. nih.gov

Here is a summary of bioavailability data:

| Route of Administration | Bioavailability (%) | Notes | Source |

| Inhalation (Total) | 7 - 28 | Based on renal excretion data (0-24 hours) | e-lactancia.org |

| Inhalation (Swallowed) | ~2 | Portion passing through GI tract | hres.cae-lactancia.orghres.ca |

| Inhalation (Pulmonary) | Nearly complete | Portion deposited in the lungs | e-lactancia.org |

| Nasal Spray | ≤ 10 | Based on amount excreted in urine | nih.gov |

Transport Mechanisms in Bronchial Epithelial Cells

Involvement of Organic Cation/Carnitine Transporters (OCT/OCTN)

Studies suggest that organic cation/carnitine transporters (OCT/OCTN), specifically OCTN1 and OCTN2, play a role in the uptake of ipratropium bromide in human bronchial epithelial cells. nih.govacs.org These transporters are expressed in the lung and are involved in the cellular transport of endogenous compounds like neurotransmitters and L-carnitine, as well as xenobiotics. encyclopedia.pub Research using human bronchial epithelial BEAS-2B cells indicated that ipratropium uptake was temperature-dependent and saturable, consistent with carrier-mediated transport. nih.govacs.org While OCTN2 appears to be the primary mediator of ipratropium bromide uptake in BEAS-2B cells, OCTN1 also contributes to a lesser extent. nih.govacs.org However, there are conflicting findings, with some ex vivo studies in rat lung models suggesting that passive diffusion is the main driver for ipratropium absorption across the lung epithelium and that OCT/Ns may not play a significant role in this process. mdpi.comresearchgate.net Conversely, in vitro studies have shown a significant role for OCTs in the uptake of ipratropium bromide into primary rat alveolar epithelial cells and human pulmonary epithelial cell lines. mdpi.com

pH-Dependent Transport

The transport of organic cations in human airway epithelia, including some inhaled cationic bronchodilators, can be pH-dependent. researchgate.net Studies have demonstrated that the uptake of certain organic cations is significantly lower at acidic pH compared to alkaline pH, suggesting the involvement of a pH-dependent organic cation uptake mechanism, namely OCTN1 and OCTN2. researchgate.net This pH dependency of transport mediated by OCTN1 and OCTN2 may influence the delivery of inhaled cationic drugs like ipratropium to the airway tissue. researchgate.net OCTN2, which transports drugs such as ipratropium, has been shown to do so in a pH-dependent manner. researchgate.net

Structure-Activity Relationships (SAR)

The structure-activity relationship of ipratropium bromide is largely dictated by its chemical structure as a synthetic quaternary ammonium (B1175870) compound derived from atropine (B194438). consensus.appnih.govwikipedia.orgremixeducation.infirsthope.co.in

Role of Quaternary Ammonium Group

A key feature of ipratropium bromide is the presence of a quaternary ammonium group. remixeducation.infirsthope.co.infda.govnih.govnih.gov This group confers a permanent positive charge to the molecule, which is crucial for its anticholinergic activity. remixeducation.in The positively charged quaternary nitrogen allows ipratropium to bind effectively to the negatively charged muscarinic receptors in the airways, thereby blocking the action of acetylcholine and leading to bronchodilation. remixeducation.in The quaternary ammonium structure also contributes to the poor absorption of ipratropium into the bloodstream and its limited ability to cross the blood-brain barrier, which helps reduce systemic side effects. firsthope.co.infda.govnih.gov The size and shape of this quaternary ammonium group are considered important for optimal binding and potency at the receptor. remixeducation.in

Impact of Substituent Groups on Potency

The substituent groups on the ipratropium molecule influence its potency and activity. In the context of anticholinergic agents related to the solanaceous alkaloids, the nature of substituents on the nitrogen atom and the acidic moiety are significant for activity. For optimal potency, the nitrogen substituent is typically a quaternary ammonium salt, although tertiary amines can also exhibit antagonist activity. mlsu.ac.inpharmaguideline.com The presence of a hydroxyl or hydroxymethyl group in the R3 position (on the acidic moiety) can increase binding strength through hydrogen bonding and generally leads to more potent antagonists compared to compounds lacking this group. mlsu.ac.inpharmaguideline.com The most potent derivatives often feature an ester linkage (the X substituent), although its presence is not strictly essential for muscarinic antagonist activity, as an ether oxygen or even its complete absence can still result in some activity. mlsu.ac.inpharmaguideline.com

Lipophilicity and Receptor Selectivity

The lipophilicity of ipratropium bromide plays a role in its pharmacological profile, particularly its selectivity for muscarinic receptors in the airways. remixeducation.in Ipratropium bromide has relatively low lipophilicity. remixeducation.in This characteristic contributes to its localized action in the airways following inhalation and minimizes systemic absorption, thereby reducing the risk of widespread systemic anticholinergic side effects. remixeducation.infda.govnih.gov The quaternary ammonium group, being charged, also contributes to the molecule's hydrophilicity and poor membrane permeability. fda.govnih.gov This low lipophilicity, in conjunction with the quaternary structure, enhances its selectivity for the target receptors in the respiratory tract upon local administration. remixeducation.in

Synthesis and Chemical Modifications

Chemical Synthesis Methodologies

Several established chemical synthesis methodologies are employed for the production of ipratropium (B1672105) bromide. These methods often utilize readily available precursors or involve the construction of the tropane (B1204802) scaffold.

One of the primary methods for synthesizing ipratropium bromide involves the quaternization of atropine (B194438) with isopropyl bromide. Atropine, a naturally occurring tropane alkaloid, serves as a direct precursor. The reaction entails treating atropine with isopropyl bromide, leading to the alkylation of the nitrogen atom in the tropane ring and the formation of the quaternary ammonium (B1175870) salt, ipratropium bromide. firsthope.co.inresearchgate.netyoutube.com This is a one-step synthesis starting from atropine. youtube.com

Another significant route involves the synthesis starting from tropic acid and tropine (B42219). Tropine, an alcohol, and tropic acid, a carboxylic acid, are key building blocks. Heating tropine with tropic acid in the presence of hydrogen chloride facilitates a Fischer-Speier esterification, yielding atropine. researchgate.netgpatindia.com Subsequently, this synthesized atropine is quaternized with isopropyl bromide to produce ipratropium bromide, as described previously. researchgate.netgpatindia.com This approach highlights the construction of the atropine intermediate before the final quaternization step.

A related method involves the total synthesis of tropine and tropic acid, followed by their esterification to form atropine, and then subsequent quaternization with isopropyl bromide to yield ipratropium bromide. researchgate.net

Some methods utilize 2-phenyl-3-acetoxy propionic acid as a raw material, undergoing acyl chlorination, acylation, alcoholysis, and bromomethylation reactions in sequence to obtain ipratropium bromide. google.com Another disclosed method involves reacting 2-phenyl-3-acetoxy propionic acid with oxalyl chloride, followed by reaction with isopropyl tropine mesylate, hydrolysis, and finally bromomethylation with methyl bromide. google.com

An alternative approach involves the Robinson condensation of succindialdehyde, isopropylamine, and acetonedicarboxylic acid to produce N-isopropylnortropinone. This is then catalytically hydrogenated to N-isopropylnortropine, followed by transesterification and reduction to yield N-isopropylnoratropine, which is finally N-alkylated with methyl bromide to give ipratropium bromide. tandfonline.com

The synthesis of labeled ipratropium bromide is important for research purposes, such as studying drug deposition and pharmacokinetics. Labeled ipratropium bromide can be synthesized from labeled tropine and/or labeled tropic acid to produce labeled or double-labeled atropine. researchgate.net This labeled atropine is then quaternized with isopropyl bromide to yield the labeled or double-labeled ipratropium bromide. researchgate.net For instance, radiolabeling with carbon-11 (B1219553) can be achieved by N-alkylation of tertiary amine precursors with [¹¹C]CH₃I. researchgate.net

Synthesis from Tropic Acid and Tropine

Advanced Synthetic Approaches

Advanced synthetic approaches aim to improve efficiency, yield, purity, or introduce novel routes for ipratropium bromide synthesis and the preparation of related compounds.

Electrochemical N-demethylation of tropane alkaloids offers a practical, efficient, and selective method to produce nortropane derivatives, which are important intermediates for the semi-synthesis of ipratropium bromide. rsc.orgresearchgate.netrsc.org Noratropine (B1679849), for example, is a key intermediate for the synthesis of ipratropium bromide. rsc.org This electrochemical method avoids the use of hazardous oxidizing agents and toxic solvents often employed in traditional methods. rsc.orgresearchgate.net The reaction proceeds at room temperature in a single step using a porous glassy carbon electrode in a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.orgresearchgate.net The mechanism involves the formation of an iminium intermediate that is then converted by water. rsc.orgrsc.org

Electrochemical N-demethylation of Tropane Alkaloids for Precursors

Related Compounds and Their Synthesis

Ipratropium bromide is a quaternary ammonium derivative of atropine wikipedia.org. The synthesis of ipratropium bromide commonly starts with atropine or noratropine, which are natural tropane alkaloids firsthope.co.in. The key step involves a quaternization reaction where noratropine or a related compound is reacted with isopropyl bromide to introduce the isopropyl group, forming ipratropium bromide firsthope.co.in. This quaternization is essential for its anticholinergic properties firsthope.co.in.

Other related anticholinergic bronchodilators also share a tropane structure, often derived from scopolamine (B1681570) or atropine. Two notable examples are tiotropium (B1237716) bromide and oxitropium (B1233792) bromide.

Tiotropium Bromide Synthesis

Tiotropium bromide is a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD) wikipedia.orgnih.gov. It is a quaternary ammonium derivative mims.commims.com. Several synthetic routes to tiotropium bromide have been reported. One process involves reacting scopine (B3395896) oxalate (B1200264) with diethylamine (B46881) to form scopine google.comgoogle.com. This scopine is then reacted with methyl di-(2-thienyl)glycolate (MDTG) in the presence of an inorganic base to form N-demethyltiotropium google.comgoogle.com. Finally, N-demethyltiotropium is reacted with bromomethane (B36050) (methyl bromide) to yield tiotropium bromide google.comgoogle.com. This process can achieve high purity of N-demethyltiotropium, which can be used without further purification in the final step to produce tiotropium bromide with high purity google.com.

Another method for preparing tiotropium bromide involves dissolving a quaternized scopine ester in an oxygen-saturated organic solvent, such as acetonitrile (B52724) or dichloromethane, and adding an organic or inorganic base google.comepo.org. The mixture is then stirred at controlled temperatures google.comepo.org. One specific example describes dissolving scopine and di-(2-thienyl)acetic acid in dichloromethane, followed by the addition of DCC and stirring epo.org. The resulting raw material is then reacted with a methyl bromide solution in acetonitrile epo.org. This method has been reported to yield tiotropium bromide with a reported efficacy of 74% in one instance epo.org.

Research into tiotropium bromide synthesis also focuses on optimizing conditions for higher yields and purity. For example, one patent describes a process where scopine oxalate is treated with diethylamine to afford scopine, which is then combined with MDTG in the presence of anhydrous potassium carbonate to form N-demethyltiotropium google.com. This intermediate can be obtained in very high purity google.com.

Oxitropium Bromide Synthesis

Oxitropium bromide is another anticholinergic bronchodilator derived from the tropane structure, specifically norscopolamine wikipedia.org. Its synthesis involves two successive alkylation reactions starting from norscopolamine wikipedia.org. The first step is alkylation with bromoethane, which introduces an N-ethyl group, resulting in an N-ethyl intermediate wikipedia.org. This intermediate is then treated with bromomethane (methyl bromide) to complete the quaternization and yield oxitropium bromide wikipedia.org.

Research in the synthesis of oxitropium bromide also includes the identification and synthesis of related substances and impurities that can form during the manufacturing process or through degradation nih.gov. These related compounds are synthesized and characterized to develop analytical methods for monitoring the purity of oxitropium bromide nih.gov.

Data Tables

While detailed quantitative yield data across various synthetic steps for all related compounds are not consistently available in a format suitable for a single comparative table from the search results, the synthesis descriptions provide insights into reaction conditions and reported yields for specific steps in some cases.

| Compound | Starting Material(s) | Key Reaction(s) | Alkylating Agent(s) | Reported Yield (Example) |

| Ipratropium Bromide | Atropine or Noratropine | Quaternization | Isopropyl bromide | Not specified |

| Tiotropium Bromide | Scopine, MDTG | Esterification, Quaternization | Bromomethane (methyl bromide) | 74% (one method step) epo.org |

| Oxitropium Bromide | Norscopolamine | Alkylation, Quaternization | Bromoethane, Bromomethane | Not specified |

Note: Reported yields can vary significantly based on the specific synthetic route and conditions used.

Further research findings detail specific conditions used in the synthesis of these compounds and their related impurities. For instance, the synthesis of apo-ipratropium (B12785063) bromide, a related compound, involves reacting apoatropine (B194451) with isopropyl bromide in acetonitrile under reflux for 5 days, yielding a white solid with 6.4% yield evaluated by HPLC and 98% purity tandfonline.com.

Clinical Efficacy and Therapeutic Applications Research

Chronic Obstructive Pulmonary Disease (COPD) Management

Ipratropium (B1672105) bromide is a cornerstone medication in the management of COPD, recommended in treatment guidelines for symptomatic relief and improvement of functional capacity. patsnap.comnih.govatsjournals.org It is effective in alleviating symptoms and improving lung function, particularly when used regularly.

Improvement in Pulmonary Function Parameters (FEV1, FVC, PEFR)

Studies have consistently demonstrated the effectiveness of ipratropium bromide in improving pulmonary function parameters in patients with COPD. Treatment with ipratropium bromide has been shown to lead to significant increases in forced expiratory volume in one second (FEV1), forced vital capacity (FVC), and peak expiratory flow rate (PEFR). consensus.appnih.goveuropeanreview.org

For instance, research indicates that nebulized ipratropium bromide can significantly improve FEV1 and FVC compared to placebo. consensus.app A study comparing ipratropium bromide with a short-acting beta-2 agonist (SABA) found small but significant improvements in baseline FVC with ipratropium bromide treatment. nih.gov Another study highlighted that ipratropium bromide in adequate doses produced greater increases in FEV1 compared to lower doses or placebo. bmj.com

While the degree of bronchodilation measured by spirometry (FEV1 and FVC) with ipratropium bromide can be significant, some research suggests that these spirometric improvements may not always directly translate into a perceived clinical benefit by patients when used as monotherapy compared to other bronchodilators like formoterol (B127741). atsjournals.org However, other studies emphasize the clinical relevance of the changes observed in pulmonary function. nih.govatsjournals.org

Combination Therapy Research

Combining ipratropium bromide with other bronchodilators, particularly beta-agonists, has been a significant area of research in COPD management. This approach leverages the different mechanisms of action of these drug classes to potentially achieve enhanced bronchodilation and improved clinical outcomes. nih.govconsensus.app

The combination of ipratropium bromide and short-acting beta-agonists like albuterol (salbutamol) is a common therapeutic strategy in COPD. patsnap.comatsjournals.orgconsensus.app These two medications work on different pathways to relax the muscles around the airways: ipratropium bromide blocks the action of acetylcholine (B1216132), while albuterol stimulates beta-2 adrenergic receptors. nih.govconsensus.app

Studies have investigated the efficacy of this combination compared to monotherapy with either agent. For example, a multicenter trial involving patients with COPD found that a combination inhaler containing ipratropium bromide and albuterol sulfate (B86663) was more effective than albuterol base alone in improving pulmonary function. nih.govaafp.org

Research indicates that combining ipratropium bromide with a short-acting beta-agonist can lead to enhanced bronchodilation compared to using either medication alone. patsnap.comconsensus.app This synergistic effect is attributed to their complementary mechanisms of action. consensus.app

Clinical trials have shown that the combination of ipratropium and albuterol provides superior bronchodilation, resulting in significantly greater peak and mean improvements in FEV1 and FVC. nih.govaafp.org One study demonstrated that combining standard doses of ipratropium and salbutamol (B1663637) produced greater bronchodilation in patients with stable COPD than doubling the dose of ipratropium alone. atsjournals.org The benefits of the combination over individual components are often most apparent in the initial hours after administration. atsjournals.org

Interactive Table 1: Comparison of Pulmonary Function Improvements (FEV1) - Combination vs. Monotherapy

| Treatment Group | Peak FEV1 Improvement vs. Albuterol Alone | Mean FEV1 Improvement vs. Albuterol Alone | Source |

| Ipratropium + Albuterol Combination | Significantly Greater | Significantly Greater | nih.gov |

Interactive Table 2: Comparison of Pulmonary Function Improvements (FEV1) - Combination vs. Individual Components

| Treatment Group | Peak FEV1 Increase over Albuterol Alone | Peak FEV1 Increase over Ipratropium Alone | Source |

| Ipratropium + Albuterol Combination | 26% | 28% | atsjournals.org |

The combination has also been shown to improve spirometric response and evening PEF values over an extended period compared to the individual components. consensus.app

Studies have also compared the efficacy of ipratropium bromide, both as monotherapy and in combination, with long-acting bronchodilators (LABAs and LAMAs) in COPD management. While ipratropium bromide is a short-acting anticholinergic, long-acting bronchodilators offer a longer duration of action, potentially providing more sustained symptom relief and improved lung function. nih.gov

Comparisons between ipratropium bromide and LABAs like salmeterol (B1361061) have shown that salmeterol can be more effective in improving lung function variables such as morning PEF and FEV1. nih.govcochrane.org However, there were often no major differences observed between ipratropium and salmeterol regarding symptom control or exercise tolerance. nih.govcochrane.orgersnet.org

When comparing the combination of ipratropium bromide and a SABA with a LABA alone, combination therapy has shown benefits in terms of post-bronchodilator lung function and quality of life, although the differences in other measures might be small and inconsistent. nih.govcochrane.org For example, a study found that a combination of ipratropium bromide plus formoterol resulted in statistically significant increases in mean pre-bronchodilator PEF and FEV1 values compared to a combination of ipratropium bromide plus salbutamol. nih.gov

Comparisons with long-acting anticholinergics like tiotropium (B1237716) bromide have indicated that tiotropium may be more effective in improving lung function and reducing exacerbations over the long term compared to ipratropium bromide. igmpublication.org

Enhanced Bronchodilation with Combination Therapy

Long-Term Efficacy and Safety in COPD

Research has evaluated the long-term efficacy and safety of ipratropium bromide in patients with COPD. Regular long-term use of ipratropium bromide, either alone or in combination with a SABA, has demonstrated benefits in terms of post-bronchodilator lung function and a reduction in the requirement for oral steroids. nih.gov

Studies have shown that the improvements in lung function observed with ipratropium bromide, particularly in combination with a beta-agonist, can be sustained over periods of up to 85 days. consensus.appatsjournals.orgdovepress.com Long-term treatment with combination therapy has been associated with greater and more consistent improvements in pulmonary function tests. consensus.app

While the provided search results touch upon safety in the context of comparisons (e.g., similar adverse events with combination therapy as monotherapy), detailed adverse effect profiles are outside the scope of this article as per the instructions. nih.govaafp.org However, some studies note that ipratropium bromide is generally well-tolerated with minimal systemic absorption. droracle.ainih.gov

Long-term studies comparing ipratropium bromide with LABAs have found that while LABAs might be superior in improving lung function, both can be effective for symptom control. nih.govcochrane.org The long-term efficacy and safety of ipratropium bromide have been documented in several studies, supporting its role in the long-term management of COPD. nih.gov

Asthma Exacerbations

Research has investigated the efficacy of ipratropium bromide, particularly as an adjunctive therapy, in the management of acute asthma exacerbations in both adults and children. nih.govresearchgate.nettandfonline.com

Adjunctive Therapy with Beta-Agonists

Ipratropium bromide is often used as an adjunctive therapy with beta-agonists for acute asthma exacerbations in emergency settings. cassara.com.arconsensus.app Studies have shown that combining ipratropium with high-dose beta-agonists can improve pulmonary function beyond what is observed with beta-agonists alone. cassara.com.ar Meta-analyses in adults with acute asthma have indicated a statistically significant, albeit modest, improvement in pulmonary function and a reduction in hospital admission rates when ipratropium is added to beta-agonist therapy. nih.govacpjournals.org Similarly, studies in pediatric asthma patients suggest that adding ipratropium to beta-agonists improves lung function and may decrease hospitalization rates, particularly in cases of severe exacerbations. nih.govresearchgate.net

Impact on Pulmonary Function in Acute Asthma

Studies have demonstrated that the addition of ipratropium bromide to beta-agonist therapy in adults with acute asthma exacerbations is associated with improved pulmonary function. A meta-analysis of 10 studies involving 1377 adult patients showed a pooled improvement in forced expiratory volume in 1 second (FEV1) of 7.3% and a 22.1% improvement in peak expiratory flow (PEF) compared to patients receiving only beta-agonists. nih.govresearchgate.netnih.gov The greatest improvement in pulmonary function was observed in patients presenting with more severe obstruction (FEV1 or PEF less than 35% of predicted). nih.govatsjournals.org

| Pulmonary Function Measure | Pooled Improvement with Ipratropium + Beta-Agonist vs. Beta-Agonist Alone (Adults) | 95% Confidence Interval |

| FEV1 | 7.3% | 3.8% to 10.9% |

| PEF | 22.1% | 11.0% to 33.2% |

Efficacy in Pediatric Asthma

Information on the role of ipratropium in pediatric asthma therapy has been explored in several studies. cassara.com.ar Research in children with severe asthma exacerbations has found improvement in pulmonary function when ipratropium was added to high-dose beta-agonists. cassara.com.arnih.govresearchgate.net A systematic review of randomized controlled trials in children and adolescents with acute asthma showed a 30% reduction in hospital admission rate and significant improvement in spirometry exceeding half a standard deviation in change after the addition of multiple doses of ipratropium bromide to beta2-agonists. atsjournals.org Another study in a pediatric emergency department found that the addition of three doses of ipratropium to a standard treatment protocol for acute asthma was associated with reductions in the duration and amount of treatment before discharge. cassara.com.ar While some studies showed a trend towards reduced hospitalizations, this did not always reach statistical significance across all patient subgroups. cassara.com.arjournalagent.com However, for children in the severe and moderate-severe subgroups, treatment with ipratropium plus a short-acting beta-agonist resulted in significantly fewer hospital admissions compared to those treated with a short-acting beta-agonist alone. childrensmercy.org

Research on Bronchial Hyperresponsiveness (BHR)

Studies have investigated the effect of ipratropium bromide on bronchial hyperresponsiveness. Pre-treating patients with inhaled ipratropium bromide has been shown to block hyperresponsiveness to methacholine (B1211447). scireproject.com However, it did not block hyperresponsiveness to histamine (B1213489) in studies involving patients with tetraplegia. scireproject.com Research in patients with mild bronchial asthma indicated that ipratropium bromide offered protection against the airway response to methacholine and exercise, and to a lesser extent, histamine. nih.gov

| Stimulus | Effect of Ipratropium Bromide Pre-treatment on Airway Response |

| Methacholine | Blocked hyperresponsiveness scireproject.com, Offered protection nih.gov |

| Histamine | Did not block hyperresponsiveness scireproject.com, Offered some protection nih.gov |

| Exercise | Offered protection nih.gov |

Rhinorrhea Management

Ipratropium bromide nasal spray has been investigated for its efficacy in managing rhinorrhea associated with various conditions. researchgate.netallermi.comnih.gov

Perennial Allergic Rhinitis (PAR)

Intranasal ipratropium bromide has demonstrated efficacy in reducing rhinorrhea associated with perennial allergic rhinitis. allermi.comnih.govnih.gov Clinical trials have shown that ipratropium bromide nasal spray can significantly reduce the severity and duration of rhinorrhea in patients with PAR compared to placebo or no treatment. allermi.comnih.govnv.gov An effect has been observed as early as the first day of therapy. bausch.com While effective for rhinorrhea, ipratropium bromide nasal spray does not typically relieve nasal congestion, sneezing, or postnasal drip associated with PAR. bausch.commedcentral.com Long-term trials have suggested that ipratropium bromide nasal spray is effective in controlling rhinorrhea associated with PAR and may contribute to the control of other symptoms like congestion, postnasal drip, and sneezing, with a trend towards improved quality of life. nih.gov Both 42 mcg and 84 mcg doses have been found equally effective at significantly reducing rhinorrhea compared to placebo, with a sustained effect over an 8-week treatment period. allermi.com

| Outcome (Perennial Allergic Rhinitis) | Effect of Ipratropium Bromide Nasal Spray |

| Rhinorrhea Severity and Duration | Significantly reduced vs. placebo/no treatment allermi.comnih.govnv.gov |

| Nasal Congestion | Not significantly improved nv.govbausch.commedcentral.com |

| Sneezing | Not relieved bausch.commedcentral.com, Modest reduction observed in one study nih.gov |

| Postnasal Drip | Not relieved bausch.commedcentral.com, Modest reduction observed in one study nih.gov |

| Quality of Life | Trend toward improvement nih.gov |

Rhinorrhea Associated with Common Cold or Allergic Rhinitis

Research has explored the utility of intranasal ipratropium bromide in managing rhinorrhea associated with both the common cold and allergic rhinitis. Studies suggest that intranasal ipratropium may be effective in relieving rhinorrhea in the context of the common cold. nih.gov Patients whose predominant symptom is a runny nose may experience greater benefit. nih.gov

In a multicenter study involving children aged 2 to 5 years with rhinorrhea due to a common cold or allergies, ipratropium bromide nasal spray was found to improve symptom scores from baseline in both groups. nih.gov In the common cold group, 91% of parents found the treatment "very useful" or "somewhat useful", while 90% of parents in the allergy group reported similar usefulness. nih.gov

A review of seven trials involving 2144 participants indicated that intranasal ipratropium consistently showed statistically significant changes favoring its use for subjective changes in the severity of rhinorrhea. nih.gov While effective for rhinorrhea and sneezing, ipratropium bromide has not been shown to significantly impact nasal congestion in common cold studies. nih.govacpjournals.org

| Study Population (Rhinorrhea) | Number of Participants | Key Finding on Rhinorrhea Relief | Citation |

| Children aged 2-5 (Common Cold/Allergies) | 230 | Improved symptom scores from baseline; high parental perceived usefulness. nih.gov | nih.gov |

| Adults (Common Cold) | 2144 (across 7 trials) | Statistically significant reduction in subjective rhinorrhea severity. nih.gov | nih.gov |

| Adults (Common Cold - Specific Study) | 411 | Reduced rhinorrhea and sneezing. acpjournals.org | acpjournals.org |

Effects on Nasal Hypersecretion and Mucociliary Transport

Ipratropium bromide administered intranasally exerts a localized parasympathetic blocking action, which leads to a reduction in watery hypersecretion from the mucosal glands in the nose. pharmascience.com Studies have investigated its effects on nasal hypersecretion, particularly that induced by methacholine. In patients with vasomotor rhinitis and excessive watery nasal secretion, ipratropium bromide treatment significantly reduced hypersecretion induced by methacholine compared to placebo. nih.gov This reduction was found to be greater with increasing doses of ipratropium. nih.gov

Regarding nasal mucociliary transport, studies have indicated that intranasal ipratropium bromide does not cause significant changes in this function in healthy subjects. rhinologyjournal.comnih.gov In vitro and in vivo studies assessing the effect of aerosolized intranasal ipratropium bromide on mucociliary transport in healthy subjects using the saccharin (B28170) transport test found no significant difference in transport time after ipratropium administration compared to placebo. pharmascience.com Similarly, no significant changes were observed in the structure or function of nasal cilia. pharmascience.com

| Area of Investigation | Study Type | Key Finding | Citation |

| Nasal Hypersecretion (induced) | Double-blind, cross-over, placebo-controlled randomized dose-response study in vasomotor rhinitis patients | Significantly reduced methacholine-induced hypersecretion; effect was dose-dependent. nih.gov | nih.gov |

| Nasal Mucociliary Transport | Studies in healthy subjects | No significant changes in nasal mucociliary transport function observed. pharmascience.comrhinologyjournal.comnih.gov | pharmascience.comrhinologyjournal.comnih.gov |

| Nasal Mucociliary Transport | Randomized, double-blind, crossover trial in healthy subjects | No significant difference in saccharin transport time after ipratropium compared to placebo. pharmascience.com | pharmascience.com |

Other Investigational Clinical Applications

Clozapine-Induced Hypersalivation

Clozapine-induced hypersalivation (sialorrhea) is a common side effect reported by a significant percentage of patients taking clozapine. nih.govcambridge.org Research has explored the potential use of ipratropium bromide, often administered intranasally or sublingually, as a treatment for this condition.

An early preliminary report investigated the use of intranasal ipratropium bromide in 10 patients with clozapine-induced sialorrhea who had not responded to other agents like benztropine (B127874) or clonidine. nih.gov The aim of the intranasal route was to minimize systemic anticholinergic absorption. nih.gov Using a 5-point Hypersalivation Rating Scale, eight patients reported initial improvement, and six maintained improvement at a 6-month follow-up. nih.gov A significant trend was observed in pre- and post-treatment values. nih.gov This case series suggested the possible utility of intranasal ipratropium bromide for this indication. nih.gov Other investigators have similarly reported the use of ipratropium bromide for clozapine-induced sialorrhea in patients with schizophrenia. researchgate.net In one case series, 6 out of 10 patients reported mild to moderate improvement, and 2 reported significant improvement within 1-2 weeks of intranasal use. researchgate.net

However, a randomized, double-blind, placebo-controlled crossover trial evaluating sublingual ipratropium bromide in 20 individuals with clozapine-induced hypersalivation did not demonstrate a significant clinical effect compared to placebo. nih.govpsychiatrist.com Primary outcome measures, including the Toronto Nocturnal Hypersalivation Scale, Clinical Global Impressions-Severity of Illness, and Clinical Global Impressions-Improvement scales, did not show significant reductions. nih.gov Secondary outcomes, such as visual analog scales for hypersalivation severity and distress, also showed no significant difference between groups. nih.gov

| Study Type (Clozapine-Induced Hypersalivation) | Number of Participants | Administration Route | Key Finding | Citation |

| Preliminary Report (Case Series) | 10 | Intranasal | Suggested possible utility; 8 patients showed initial improvement, 6 maintained improvement at 6 months. nih.gov | nih.gov |

| Randomized, Double-Blind, Placebo-Controlled Crossover Trial | 20 | Sublingual | Failed to demonstrate significant clinical effect compared to placebo. nih.govpsychiatrist.com | nih.govpsychiatrist.com |

| Case Series | 10 | Intranasal | 6/10 patients reported mild to moderate improvement, 2 reported significant improvement. researchgate.net | researchgate.net |

Adverse Effects and Safety Profile Studies

Common Adverse Events in Research Settings

Clinical trials and post-marketing surveillance have documented several common adverse events associated with ipratropium (B1672105) bromide use. These frequently include anticholinergic effects due to the drug's mechanism of action.

Common adverse effects reported in studies include dry mouth, cough, and headache. medicinenet.comdroracle.ai Other frequently observed reactions are nausea, dizziness, and gastrointestinal distress. medicinenet.comdroracle.aidroracle.ai Drying of respiratory secretions is also a common side effect. droracle.ai In some clinical trials, lower respiratory adverse reactions such as bronchitis, dyspnea, and bronchospasm were among the most common events leading to discontinuation of therapy. droracle.aidroracle.ai

Data from clinical trials comparing ipratropium bromide formulations and placebo have provided insights into the incidence of these events. For instance, in a 12-week, placebo-controlled study, dry mouth and taste perversion were among the most common drug-related adverse events reported by investigators. medicinenet.comfda.govfda.gov

Here is a table summarizing some common adverse events reported in clinical trials:

| Adverse Event | Incidence (% Patients) - Ipratropium Bromide Group (Example from a 12-week study) | Incidence (% Patients) - Placebo Group (Example from a 12-week study) |

| Dry mouth | 1.6% medicinenet.comfda.govfda.gov | 0.9% medicinenet.comfda.govfda.gov |

| Taste perversion (bitter) | 0.9% medicinenet.comfda.govfda.gov | 0.3% medicinenet.comfda.govfda.gov |

| Cough | Reported as common medicinenet.comdroracle.ai | Not specified in detail in snippet |

| Headache | Reported as common medicinenet.comdroracle.ai | Not specified in detail in snippet |

| Nausea | Reported as common medicinenet.comdroracle.ai | Not specified in detail in snippet |

| Dizziness | Reported as common medicinenet.comdroracle.aihres.cahres.ca | Not specified in detail in snippet |

Note: The incidence rates can vary between studies depending on the patient population, study design, and formulation of ipratropium bromide used.

Severe and Paradoxical Reactions

While generally considered safe, ipratropium bromide can, in rare instances, lead to severe or paradoxical reactions. mims.com

Paradoxical bronchospasm, a potentially life-threatening reaction where the airways unexpectedly constrict after inhaling a bronchodilator, has been reported with ipratropium bromide. medicinenet.comfda.govfda.govmims.comoatext.com The exact mechanism is not fully understood, but theories suggest that in some cases, it might be related to the drug's nonselective blockade of muscarinic receptors, including M2 receptors which typically inhibit acetylcholine (B1216132) release. Blocking M2 receptors could potentially lead to increased acetylcholine release and a subsequent bronchoconstrictor response. nih.gov Excipients in the inhaler formulation have also been suggested as potential triggers for paradoxical bronchospasm in some patients with airway hyperresponsiveness. nih.gov

Immediate hypersensitivity reactions can occur following the administration of ipratropium bromide. hres.cahres.capharmascience.com These allergic-type reactions are rare but can be serious. mims.com Reported hypersensitivity reactions include skin rash, itching (pruritus), angioedema (swelling, particularly of the tongue, lips, and face), urticaria (hives, including giant urticaria), laryngospasm, oropharyngeal edema, and anaphylactic reactions. medicinenet.comfda.govfda.govhres.cahres.capharmascience.com Some cases have shown a positive rechallenge, further supporting the link to ipratropium bromide. fda.govfda.gov

Paradoxical Bronchospasm

Cardiovascular Effects Research

Research has also investigated the potential impact of ipratropium bromide on the cardiovascular system, particularly in vulnerable patient populations. oup.combmj.comsciencedaily.comrespiratory-therapy.comoup.com

Studies have explored the effects of ipratropium bromide on heart rate variability (HRV), an indicator of autonomic nervous system control of the heart. One study in healthy volunteers found that ipratropium administration resulted in a reduction in time domain parameters of HRV (mean R-R interval, SDNN, and RMSSD) during handgrip exercise compared to baseline values. nih.govoup.com This effect was not observed with salbutamol (B1663637) or placebo in the same study. nih.govoup.com The findings suggest that ipratropium inhalation may alter autonomic control of heart rate during mild sympathetic stimulation in healthy subjects. nih.govoup.com

Another study in children with acute asthma exacerbations compared the effects of high-dose salbutamol alone versus a combination of lower-dose salbutamol and ipratropium bromide on HRV. Both regimens resulted in a domination of the sympathetic over the parasympathetic nervous system, with distinct patterns of HRV indices. tandfonline.comresearchgate.net

Pre-clinical studies using in vitro models have investigated whether ipratropium bromide can induce myocardial injury, particularly in the context of simulated ischemia/reperfusion injury. oup.combmj.comoup.comnih.gov Studies using adult Sprague Dawley rat hearts and primary ventricular myocytes exposed to simulated ischemia/hypoxia found that ipratropium significantly increased infarct size to risk ratio and decreased cell viability in a dose-dependent manner. oup.combmj.comoup.comnih.gov Increased levels of necrosis and apoptosis were observed following ipratropium treatment in these models, accompanied by increased levels of cleaved caspase-3. oup.comoup.comnih.gov These data suggest that in nonclinical settings, ipratropium may exacerbate ischemia/reperfusion injury through apoptotic- and necrotic-associated pathways. oup.comnih.gov

Clinical studies have also suggested a potential association between ipratropium bromide use and an increased risk of cardiovascular events, including heart failure, acute coronary syndrome, and cardiac dysrhythmias, particularly in patients with underlying ischemic heart disease. oup.comsciencedaily.comrespiratory-therapy.comoup.comresearchgate.net Some research indicates that this increased risk might be associated with recent exposure to the medication. sciencedaily.comresearchgate.net However, other analyses have not found a convincing dose-effect relationship and noted that cardiovascular deaths in one large study occurred more frequently in patients non-compliant with ipratropium. nih.gov

Interactions with Cardiac Arrhythmias

Research into the association between ipratropium bromide use and cardiac arrhythmias has yielded varying results. Some studies suggest a potential link, while others indicate no significant association. droracle.ai A study published in 2011 found that nebulized albuterol and ipratropium did not cause significant tachycardia or tachyarrhythmias in critically ill adult patients. droracle.ai However, another study from 2010 proposed an increased risk of cardiovascular events, including tachycardia, with ipratropium bromide use in patients with COPD. droracle.ai

A population-based nested case-control study involving patients aged 5-24 years with asthma found that the use of ipratropium bromide was associated with an increased risk of arrhythmias in those aged 12-24 years. nih.govresearchgate.net The risk was highest among active users, particularly those receiving high doses (more than 0.114 mg of ipratropium equivalents), who showed a 69% increase in risk. nih.govresearchgate.net The added risk for active users receiving low doses was not statistically significant. nih.gov

A study evaluating ECGs in patients with COPD and cardiovascular ailments treated with salbutamol and ipratropium bromide observed various arrhythmias, including atrial tachycardia, atrial fibrillation, and ventricular tachycardia. doi.org Atrial tachycardia was the most common finding. doi.org

Despite some findings suggesting a link, ipratropium bromide typically does not cause tachycardia due to its minimal systemic absorption and localized action in the lungs, making it a consideration for patients with cardiac conditions or those who experience tachycardia with other bronchodilators. droracle.ai However, rare cases of mild palpitations or slight heart rate increases may occur, particularly at higher doses. droracle.ai

Ocular Effects Research

Isolated reports have documented ocular complications associated with aerosolized ipratropium bromide coming into contact with the eyes. pharmascience.comhres.cahpra.ie These complications include mydriasis (pupil dilation), increased intraocular pressure, narrow-angle glaucoma, and eye pain. pharmascience.comhres.cahpra.ie These events have been reported when the aerosol was used with standard mouthpieces or spacing devices. hres.ca Symptoms such as eye pain or discomfort, blurred vision, visual halos, or colored images in conjunction with red eyes from conjunctival and corneal congestion may indicate acute angle-closure glaucoma. pharmascience.comhpra.ie

Studies in children with asthma using nebulized ipratropium bromide delivered by face mask did not show changes in intraocular pressures, pupillary size, or pupillary responses, suggesting a very small risk of adverse ocular reactions in children without pre-existing ocular abnormalities when administered this way. nih.gov

Unilateral mydriasis from topical administration has been linked to poorly fitting face masks allowing medication to enter one eye, or broken nebulizer circuits. nih.gov This phenomenon is more commonly reported in intensive care and pediatric patients where maintaining a proper mask fit can be challenging. nih.gov Mydriasis associated with ipratropium is mediated through its direct parasympatholytic effect and typically resolves within a few hours to 48 hours after discontinuation. nih.gov

Patients should be instructed on correct administration techniques and warned against accidental release of the medication into the eyes. hpra.ie Caution is recommended when driving or operating machinery, as undesirable effects such as dizziness, accommodation disorder, mydriasis, and blurred vision may occur. pharmascience.comhpra.ie

Urinary Retention Considerations

Urinary retention is a potential adverse effect associated with ipratropium bromide, particularly in older patients and those with pre-existing urinary outflow tract obstruction, such as benign prostatic hyperplasia (BPH). hres.cahpra.iedroracle.ainih.govhumanjournals.comdroracle.ai The risk of acute urinary retention (AUR) has been linked to the route of administration, with nebulizer use potentially associated with a higher risk compared to metered dose inhalers and dry powder inhalers. nih.gov The association is strongest in men with BPH. nih.gov

Cases of urinary retention have been reported in elderly male patients, often with confirmed or suspected BPH, who were using nebulized ipratropium bromide. humanjournals.comnih.govscispace.com In some instances, these patients were also taking other medications potentially associated with urinary retention. nih.gov Urinary retention has been identified as an adverse effect in post-marketing surveillance, and caution is advised in patients with bladder neck obstruction or BPH. nih.govnih.gov

While rare in practical scenarios, acute urinary retention as a potential side effect of inhaled anticholinergics like ipratropium bromide should not be overlooked, especially in vulnerable subgroups such as older men with BPH. humanjournals.com

Anticholinergic Side Effects Profile

Many of the reported undesirable effects of ipratropium bromide can be attributed to its anticholinergic properties. pharmascience.comhpra.ie As an anticholinergic medication, ipratropium bromide blocks the action of acetylcholine at parasympathetic sites. nih.govmims.com

Common anticholinergic side effects reported in clinical trials include dry mouth and drying of respiratory secretions. droracle.ainps.org.au Transient dryness of the mouth and throat irritation are reported by a notable percentage of patients. hpra.ienps.org.au A bitter taste has also been reported. nps.org.au These effects rarely lead to discontinuation if the patient perceives the medication is beneficial. nps.org.au

Other anticholinergic effects that have been observed include gastrointestinal motility disorders (such as constipation, diarrhea, and vomiting), nausea, dizziness, headache, and blurred vision. pharmascience.comhpra.iedroracle.ainih.govrxlist.com Skin flushing and palpitations have also been noted. rxlist.comwikipedia.org While systemic anticholinergic effects are minimal with usual inhaled doses due to poor systemic absorption, they can occur. hres.canih.govnps.org.au

The following table summarizes some of the reported adverse reactions linked to the anticholinergic properties of ipratropium bromide:

| System Organ Class | Adverse Reaction |

| Gastrointestinal System Disorders | Dry mouth, Gastrointestinal motility disorders (constipation, diarrhoea, vomiting), Nausea |

| Nervous System Disorders | Headache, Dizziness |

| Eye Disorders | Blurred vision, Mydriasis, Increased intraocular pressure, Eye pain, Accommodation disorder |

| Renal and Urinary Disorders | Urinary retention |

| General Disorders and Administration Site Conditions | Throat irritation |

| Skin and Subcutaneous Tissue Disorders | Skin rash, Urticaria |

| Cardiac Disorders | Tachycardia, Palpitations |

Note: This table is based on information from the provided text snippets and is not exhaustive of all possible side effects.

Drug Interactions Research

Interactions with Anticholinergic Agents

Concomitant use of ipratropium (B1672105) bromide with other anticholinergic medications can lead to additive anticholinergic effects. This is a significant consideration as it may increase the risk and severity of typical anticholinergic adverse effects. Examples of medications with anticholinergic activity that may interact with ipratropium bromide include other inhaled muscarinic antagonists (short-acting or long-acting), certain antidepressants, antihistamines, antipsychotics, agents for overactive bladder, anti-Parkinson agents, and some cardiovascular agents. nih.govnih.govhres.carxlist.compatsnap.comrxlist.comrxlist.com

Chronic co-administration of inhaled ipratropium bromide with other anticholinergic drugs has not been extensively studied. hres.ca However, the potential for additive interactions exists with concomitantly used anticholinergic medications. hres.ca Therefore, co-administration with other medications containing a short- or long-acting muscarinic antagonist (e.g., tiotropium (B1237716), glycopyrronium, aclidinium, umeclidinium) should be avoided as this may lead to an increase in anticholinergic adverse effects. hres.ca

The poor systemic absorption of inhaled ipratropium bromide suggests that interactions with other anticholinergics, such as tricyclic antidepressants, anti-Parkinson drugs, and quinidine, are theoretically possible but may be clinically irrelevant at recommended inhaled dosages. wikipedia.orgdrugs.com However, caution is still advised. nih.govnih.govrxlist.compatsnap.comrxlist.comrxlist.com

Interactions with Antidepressants, Antihistamines, and Antipsychotics

Ipratropium bromide may interact with certain medications from these classes due to their anticholinergic properties. nih.govnih.govemap.combuzzrx.com

While the systemic absorption of inhaled ipratropium is limited, the potential for additive effects with these drug classes remains a consideration, particularly regarding increased risk of adverse effects. wikipedia.orgdrugs.com

Interactions Affecting Therapeutic Efficacy

Interactions affecting the therapeutic efficacy of ipratropium bromide are less commonly reported than those increasing adverse effects, especially with inhaled administration. However, some interactions could theoretically decrease its effectiveness.

For instance, the therapeutic efficacy of ipratropium bromide could potentially be decreased when used in combination with certain agents like methylcellulose, Donepezil, Demecarium, Cinchocaine, or Cisplatin. drugbank.com The mechanisms for these potential interactions vary and may involve complex pharmacodynamic or pharmacokinetic effects, although the clinical significance of some of these interactions with inhaled ipratropium bromide is not always clearly established.

Conversely, ipratropium bromide has been shown to be a safe and effective bronchodilator when used in conjunction with beta-adrenergic bronchodilators, often producing an additive bronchodilatory effect. hres.capatsnap.comrxlist.comdrugs.commims.commims.comfda.govnih.gov Studies have indicated that combined therapy with ipratropium bromide and beta-agonists can lead to significant additional improvement in lung function parameters compared to beta-agonists alone. drugs.comnih.gov

Interactions Increasing Risk of Adverse Effects

The primary mechanism by which ipratropium bromide interacts to increase the risk of adverse effects is through additive anticholinergic activity when combined with other anticholinergic agents. nih.govnih.govhres.carxlist.compatsnap.comrxlist.comrxlist.comdrugs.comemap.combuzzrx.comdrugbank.com This can exacerbate typical anticholinergic side effects such as dry mouth, urinary retention, constipation, blurred vision, mydriasis, and increased intraocular pressure. nih.govnih.govhres.carxlist.compatsnap.comrxlist.comwikipedia.orgdrugs.combuzzrx.comdrugbank.commims.compediatriconcall.com

Specific interactions noted to increase the risk or severity of adverse effects include combinations with various drugs such as Methscopolamine bromide, Methylphenobarbital, Metixene, Dosulepin, Doxacurium, Doxepin, Desipramine, Desloratadine, Dexetimide, Amineptine, Amitriptyline, Amitriptylinoxide, Amobarbital, Amoxapine, Cisatracurium, Clidinium, Fentanyl, Fesoterodine, Flavoxate, Aripiprazole, Atracurium, Atracurium besylate, Atropine (B194438), Benztropine (B127874), Buprenorphine, and Hyoscyamine. drugbank.commedindia.net Many of these interactions are related to additive anticholinergic or central nervous system depressant effects. drugs.comdrugbank.commedindia.net

The risk of acute glaucoma in patients with a history of narrow-angle glaucoma may be increased when nebulized ipratropium bromide and beta2-adrenergic agonists are administered simultaneously. hres.canice.org.uk Care is needed to protect the patient's eyes from nebulized drug or powder. nice.org.uk

Specific Drug Class Interactions (e.g., Beta-agonists, Methylxanthines)

While the combination of ipratropium bromide with beta-agonists and methylxanthines can offer enhanced bronchodilation, monitoring for potential additive effects, particularly cardiovascular effects with beta-agonists and anticholinergic effects with other agents, is prudent.

Here are some interactive data tables summarizing key interactions:

| Drug Class/Agent | Potential Interaction | Effect on Ipratropium Bromide | Effect on Interacting Agent | Clinical Outcome | Reference |

|---|---|---|---|---|---|

| Other Anticholinergic Agents | Additive anticholinergic effects | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govhres.carxlist.compatsnap.comrxlist.comrxlist.comdrugs.comemap.combuzzrx.comdrugbank.com |

| Beta-adrenergic agonists | Additive bronchodilation; increased cardiovascular risk | Enhanced bronchodilation | Increased cardiovascular effects | Improved bronchodilation; potential for tachycardia | hres.carxlist.compatsnap.comrxlist.comdrugbank.comdrugs.commims.commims.comfda.govnih.gov |

| Methylxanthines | Additive bronchodilation | Enhanced bronchodilation | - | Improved bronchodilation | hres.carxlist.comdrugs.commims.commims.comfda.gov |

| Tricyclic Antidepressants | Additive anticholinergic effects | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govdrugs.comemap.comdrugbank.commedscape.commedbroadcast.com |

| Antihistamines | Additive anticholinergic effects | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govdrugs.comemap.combuzzrx.comdrugbank.com |

| Antipsychotics | Additive anticholinergic effects | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govdrugs.comemap.comdrugbank.commedscape.comwebmd.com |

| Specific Agent | Potential Interaction | Effect on Ipratropium Bromide | Effect on Specific Agent | Clinical Outcome | Reference |

|---|---|---|---|---|---|

| Methscopolamine bromide | Increased risk/severity of adverse effects | Increased effects | - | Increased risk of anticholinergic adverse effects | drugbank.com |

| Olanzapine | Additive anticholinergic effects; pharmacodynamic synergism | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govemap.commedscape.com |

| Diphenhydramine | Additive anticholinergic effects | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govmdpi.com |

| Theophylline | Additive bronchodilation | Enhanced bronchodilation | - | Improved bronchodilation | hres.carxlist.comdrugs.commims.commims.comfda.gov |

| Albuterol | Additive bronchodilation; increased cardiovascular risk | Enhanced bronchodilation | Increased cardiovascular effects | Improved bronchodilation; potential for tachycardia | rxlist.compatsnap.comrxlist.comdrugs.commims.comfda.govnih.govmims.com |

| Atropine | Increased risk/severity of adverse effects; structural similarity | Increased effects | Increased effects | Increased risk of anticholinergic adverse effects | nih.govnih.govdrugbank.commedindia.net |

Advanced Research Methodologies and Future Directions

In Vitro and In Vivo Models in Research

Various in vitro and in vivo models are employed to investigate the properties and effects of ipratropium (B1672105) bromide, particularly concerning its pulmonary absorption and potential anti-inflammatory actions. These models help researchers understand how the compound interacts with biological systems at cellular and organ levels.

Cell Culture Studies

Cell culture studies provide a controlled environment to examine the cellular mechanisms of ipratropium bromide. Several cell lines are used, each offering insights into different aspects of the compound's interaction with lung and immune cells.

Human bronchial epithelial cells, such as BEAS-2B cells, are frequently used to study the pulmonary absorption mechanisms of ipratropium bromide. Research using BEAS-2B cells has indicated that the uptake of ipratropium is temperature-dependent and saturable, suggesting carrier-mediated transport. Studies have shown that organic cation/carnitine transporters (OCTN1 and OCTN2) are expressed in BEAS-2B cells, and ipratropium is taken up primarily by OCTN2 and to a lesser extent by OCTN1 in these cells. researchgate.netnih.gov This is consistent with the observed pharmacological activity following inhalation administration. researchgate.netnih.gov While some studies in BEAS-2B and other human pulmonary epithelial cell lines (A549, 16HBE14o-) suggest a significant role for OCTs in ipratropium uptake, studies using different models, such as Calu-3 monolayers, have presented contrasting findings regarding the involvement of OCTN2 in drug flux across cell monolayers. researchgate.netmdpi.comresearchgate.net

THP-1 cells, a human monocytic cell line, are utilized as in vitro macrophage models to investigate the potential anti-inflammatory effects of ipratropium bromide. biorxiv.orgatcc.orgnih.gov Studies have explored whether ipratropium can reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-stimulated THP-1 cells. biorxiv.org Research findings suggest that ipratropium can reduce the concentrations of IL-6 and TNF-α in these cells, although other compounds like budesonide (B1683875) and fenoterol (B1672521) were found to be more effective in reducing these cytokines in the specific studies mentioned. biorxiv.org

While specific detailed research findings regarding ipratropium bromide research using Human Mast Cell Lines, Murine Monocyte Cells, and Osteoblast Like MG-63 cells were not prominently featured in the provided search results, human mast cell lines like LAD2 are generally used to study mast cell biology, degranulation, and the release of inflammatory mediators. nih.gov Murine monocyte cells and osteoblast-like cells (such as MG-63) are commonly used in various research areas, including inflammation and bone biology, but their specific application in ipratropium bromide research was not detailed in the search results.

Isolated Perfused Organ Models

Isolated perfused organ models, such as the isolated perfused rat heart, are used to study the effects of ipratropium bromide on specific organs in a more complex, yet controlled, environment than cell culture.

Studies using adult Sprague Dawley rat hearts, exposed to simulated ischemia/hypoxia, have investigated whether ipratropium bromide induces myocardial injury in nonclinical models of simulated myocardial ischemia/reperfusion injury. nih.govoup.comoup.com Research has shown that ipratropium at various concentrations significantly increased infarct/risk ratio and decreased cell viability in a dose-dependent manner in these models. nih.govoup.com Increased levels of necrosis and apoptosis were observed, accompanied by increased levels of cleaved caspase-3 following ipratropium treatment. nih.govoup.comoup.com These findings suggest that ipratropium can exacerbate ischemia/reperfusion injury in this model. nih.govoup.com In contrast, exogenous acetylcholine (B1216132) showed protective properties and could abrogate the exacerbation of myocardial injury during ischemia/reperfusion when coadministered with ipratropium in these experimental models. nih.govoup.com

Precision-Cut Lung Slices

Precision-cut lung slices (PCLS) are an ex vivo model that preserves the complex three-dimensional structure and various cell types of the lung tissue, offering an advantage over traditional cell culture for studying drug behavior in a more physiologically relevant context. nih.govuni-muenchen.defrontiersin.org

Studies using precision-cut lung slices obtained from drug-naïve rats have suggested a transporter-mediated uptake of ipratropium, but not of tiotropium (B1237716). mdpi.comresearchgate.netresearchgate.net This contrasts with some findings from isolated perfused lung models. mdpi.comresearchgate.netresearchgate.net PCLS are considered a useful method to investigate various aspects of lung biology and the effects of inhaled compounds, including airway responsiveness. nih.govuni-muenchen.defrontiersin.org They can be used to test therapeutic options for respiratory diseases and have been explored in the context of organophosphate poisoning, where substances like ipratropium are used for symptomatic therapy. uni-muenchen.de

Advanced Analytical Techniques in Research

Advanced analytical techniques are crucial for the identification, quantification, and characterization of ipratropium bromide and its related substances in research settings.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of ipratropium bromide in bulk drug material and pharmaceutical formulations. Various reversed-phase HPLC methods have been developed and validated for the determination of ipratropium bromide and its related compounds. nih.govresearchgate.netijrpc.combiomedres.infoalliedacademies.org

These methods often involve reversed-phase columns and mobile phases consisting of mixtures of acetonitrile (B52724) and buffer solutions, with UV detection at specific wavelengths (e.g., 210 nm, 242 nm, 254 nm). nih.govresearchgate.netijrpc.combiomedres.info HPLC methods have been developed to separate ipratropium bromide from related substances such as tropic acid, N-isopropyl-nor-atropine (NINA), 8-s ipratropium bromide, and apo-ipratropium (B12785063) bromide, which is important for analyzing raw materials and stability samples. nih.gov Stability-indicating HPLC methods have been developed and validated to ensure that all degradants are resolved from the active component, providing a reliable assay for stability analysis. nih.govresearchgate.netresearchgate.netsierrajournals.com These methods demonstrate good linearity, accuracy, and precision over specific concentration ranges. researchgate.netijrpc.combiomedres.info

Table 1: Example HPLC Method Parameters for Ipratropium Bromide Analysis

| Parameter | Value | Source |

| Column | Kromasil ODS 150 x 4.6 mm C18 | researchgate.net |

| Mobile Phase | Acetonitrile:Potassium di-hydrogen phosphate (B84403) buffer (60:40 V/V) | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Retention Time | 3.7 min | researchgate.net |

| Linearity Range | 20-120 μg/ml | researchgate.net |

| Correlation Coefficient (r²) | 0.9958 | researchgate.net |

| Mean Recovery | 99.8% | researchgate.net |

Table 2: Another Example HPLC Method for Ipratropium Bromide and Levosalbutamol

| Parameter | Value | Source |

| Column | Inertsil ODS 3V-RP C18 (250 mm × 4.6 mm i.d., 5 μm) | ijrpc.com |

| Mobile Phase | Acetonitrile:Di-Potassium Hydrogen Phosphate [0.03M] in water with pH 3.2 adjusted with Ortho-Phosphoric Acid (0.1% v/v) [30:70 v/v] | ijrpc.com |

| Flow Rate | 0.8 mL min⁻¹ | ijrpc.com |

| Detection Wavelength | 242 nm | ijrpc.com |

| Retention Time (Ipratropium bromide) | 5.206 min | ijrpc.com |

| Linearity Range (Ipratropium bromide) | 2.00 to 6.00 μg/ml | ijrpc.com |

| Correlation Coefficient (r²) (Ipratropium bromide) | 1.000 | ijrpc.com |

| LOD (Ipratropium bromide) | 1.27 μg/ml | ijrpc.com |

| LOQ (Ipratropium bromide) | 3.81 μg/ml | ijrpc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS and LC-MS/MSn, is a powerful technique used for the identification and characterization of impurities and degradation products of ipratropium bromide. researchgate.netsierrajournals.comresearchgate.net LC-MS methods provide high sensitivity and specificity, allowing for the detection and structural elucidation of related substances present in complex matrices or at low concentrations.

LC-MS methods have been established to determine related substances and the content of active pharmaceutical ingredients in ipratropium bromide aerosol products. These techniques have been instrumental in identifying packing material-related impurities, such as antioxygen BHT and antioxygen 2246, which can leach into the drug solution. LC-MS/MS methods have also been developed for the quantitative determination of process-related impurities and degradation products in pharmaceutical formulations, and forced degradation studies coupled with LC-MS/MSn have been performed to identify possible degradants and degradation pathways. researchgate.netsierrajournals.com These methods are validated according to guidelines to ensure their specificity, linearity, accuracy, and precision for impurity analysis. researchgate.netsierrajournals.com

Pharmacogenomics and Personalized Medicine in Research

Pharmacogenomics investigates the influence of genetic variability on drug response, offering the potential for personalized medicine. Research in this area aims to understand how an individual's genetic makeup might affect their response to ipratropium bromide, potentially leading to more tailored treatment strategies. While pharmacogenetics primarily focuses on the impact of specific gene variations on drug response or adverse reactions, pharmacogenomics utilizes molecular approaches to identify potential novel drug targets nih.gov.

Studies have explored the pharmacogenetics of airway treatment targets, including muscarinic receptors, which are the primary targets of ipratropium bromide. While the coding regions for the M2 and M3 receptor genes (CHRM2 and CHRM3) have been screened for single-nucleotide polymorphisms (SNPs), the rate of polymorphism is reported to be lower compared to other airway targets like the β2-adrenoceptor gene ersnet.org. This suggests that the contribution of genetic variability in muscarinic receptors to treatment response might be less pronounced than for other drug targets ersnet.org.